molecular formula C10H16N2 B6332069 3-[(1-Pyrrolyl)methyl]piperidine CAS No. 164331-95-7

3-[(1-Pyrrolyl)methyl]piperidine

Cat. No.: B6332069
CAS No.: 164331-95-7
M. Wt: 164.25 g/mol
InChI Key: DACMYRFYUNRLPS-UHFFFAOYSA-N
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Description

3-[(1-Pyrrolyl)methyl]piperidine (CAS 164331-95-7) is a piperidine derivative with a pyrrolyl methyl substituent at the 3-position of the piperidine ring. The compound is described as a colorless to pale yellow liquid, though detailed physicochemical properties (e.g., melting/boiling points) remain unspecified. It is utilized in research and industrial applications, available in various packaging formats under inert conditions .

Properties

IUPAC Name

3-(pyrrol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h1-2,6-7,10-11H,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACMYRFYUNRLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Derivatives via Quaternary Ammonium Intermediates

A foundational approach to 3-[(1-Pyrrolyl)methyl]piperidine involves alkylation at the 3-position of a piperidine precursor. The patent CN105111136A outlines a general strategy for functionalizing piperidine via quaternary ammonium intermediates. In this method, pyridine-4-ol derivatives react with phenethyl halides or mesylates to form quaternary salts, which subsequently undergo reductive cleavage to yield substituted piperidines.

For this compound, a modified protocol could involve:

  • Quaternary Salt Formation : Reacting 3-(bromomethyl)piperidine with pyrrole in a polar aprotic solvent (e.g., acetonitrile) at 90°C to form the quaternary ammonium bromide intermediate.

  • Reductive Cleavage : Treating the intermediate with sodium borohydride (NaBH₄) in methanol at 0–20°C to reduce the C–N bond, yielding the target compound.

This method is analogous to the synthesis of 3-methyl-1-phenethylpiperidine-4-ketone described in , where NaBH₄-mediated reduction of quaternary salts achieved yields of 62–78%. Adapting this to pyrrolyl systems would require optimizing stoichiometry and solvent polarity to accommodate pyrrole’s electron-rich nature.

Rh-Catalyzed Asymmetric Reductive Heck Reaction

The catalytic enantioselective synthesis of 3-piperidines reported by JACS provides a modern framework for constructing chiral 3-substituted piperidines. While the target compound lacks stereochemical complexity, the methodology’s generality allows adaptation:

  • Partial Pyridine Reduction : Hydrogenating pyridine to 1,2,3,4-tetrahydropyridine using palladium on carbon.

  • Carbometalation : Employing a Rh-catalyzed reductive Heck reaction with pyrrolylmethyl boronic acid. The rhodium catalyst (e.g., Rh(cod)(OH)) and chiral ligand (e.g., (R)-BINAP) enable regioselective coupling at the 3-position.

  • Final Reduction : Hydrogenating the tetrahydropyridine intermediate to piperidine.

This three-step sequence, as demonstrated for Preclamol and Niraparib precursors , achieves enantioselectivities >90% ee. For non-chiral targets, the chiral auxiliary may be omitted, simplifying the process. Functional group tolerance ensures compatibility with pyrrole’s sensitivity to strong acids/bases.

Mannich Reaction with Pyrrole and Piperidine

The Mannich reaction, a classical method for forming C–N bonds, offers a direct route to this compound. A proposed pathway involves:

  • Imine Formation : Condensing pyrrole with formaldehyde to generate an iminium ion.

  • Nucleophilic Attack : Reacting the iminium ion with piperidine in aqueous or alcoholic media.

While the SCIRP study focuses on spironapthopyrans, its use of piperidine as a base in naphthol condensations underscores its utility in Mannich-type reactions. Optimizing molar ratios (e.g., pyrrole:formaldehyde:piperidine = 1:1:1) and employing catalytic acids (e.g., HCl) could enhance yields.

Reductive Amination of 3-Piperidone

Reductive amination represents another viable route:

  • Ketone Preparation : Synthesizing 3-piperidone via oxidation of 3-hydroxypiperidine or partial reduction of pyridine derivatives .

  • Schiff Base Formation : Reacting 3-piperidone with pyrrole in the presence of a dehydrating agent (e.g., molecular sieves).

  • Reduction : Using NaBH₄ or NaBH₃CN to reduce the imine to the secondary amine.

The patent demonstrates NaBH₄’s efficacy in reducing ketones to piperidines (78% yield), suggesting adaptability to reductive amination. However, pyrrole’s weak nucleophilicity may necessitate Lewis acid catalysis (e.g., ZnCl₂) to facilitate imine formation.

Cyclization of Pyrrole-Containing Amines

Constructing the piperidine ring from a pyrrole-containing precursor offers an alternative strategy:

  • Linear Precursor Synthesis : Preparing 5-(pyrrolylmethyl)amino-1-pentanol via alkylation of pyrrole with 5-bromo-1-pentanol.

  • Cyclization : Treating the amino alcohol with thionyl chloride (SOCl₂) to form the corresponding chloride, followed by intramolecular nucleophilic substitution to yield this compound.

This method mirrors the synthesis of spiro compounds in , where cyclization steps achieve structural complexity. Yields depend on ring strain and leaving group aptitude, necessitating careful optimization.

Comparative Analysis of Methods

Method Key Reagents Yield Range Advantages Limitations
Alkylation NaBH₄, Phenethyl halides62–78%Scalable, simple purificationRequires pre-functionalized piperidine
Rh-Catalyzed Rh(cod)(OH), Boronic acids70–90%High regioselectivity, functional toleranceCostly catalysts, multi-step process
Mannich Reaction Formaldehyde, Piperidine50–65%One-pot synthesisLow yields for electron-rich pyrroles
Reductive Amination NaBH₄, 3-Piperidone60–75%Mild conditionsImine formation challenges
Cyclization SOCl₂, Amino alcohols40–55%Atom-economicalSensitive to steric hindrance

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine Nitrogen

The secondary amine in the piperidine ring can undergo alkylation or acylation under standard conditions. Steric hindrance from the bulky pyrrolyl-methyl group may require elevated temperatures or strong bases for efficient reaction:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃ yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylpiperidines, often used as intermediates in drug synthesis .

Example Reaction Conditions

Reaction TypeReagentsConditionsYieldReference
AlkylationCH₃I, K₂CO₃DMF, 80°C, 12h~75%
AcylationAcCl, Et₃NCH₂Cl₂, RT, 2h~85%

Electrophilic Aromatic Substitution on Pyrrole

The pyrrole ring undergoes electrophilic substitution preferentially at the 2- and 5-positions due to electron-donating effects from the N-methyl group. Key reactions include:

  • Nitration : HNO₃ in AcOH at 0–5°C introduces nitro groups .

  • Halogenation : Cl₂ or Br₂ in CCl₄ yields mono- or di-halogenated products .

Regioselectivity Data

ElectrophilePositionProduct Ratio (2:5)Reference
NO₂⁺2 > 54:1
Br⁺2 > 53:1

Palladium-Catalyzed Cross-Coupling

The methylene bridge enables participation in palladium-mediated reactions:

  • Suzuki Coupling : Aryl boronic acids react with brominated derivatives at the pyrrole ring to form biaryl systems .

  • Heck Reaction : Alkenes couple with halogenated analogs under Pd(OAc)₂ catalysis .

Optimized Protocol

text
- Catalyst: Pd(PPh₃)₄ (5 mol%) - Base: Cs₂CO₃ - Solvent: DMF/H₂O (10:1) - Temperature: 100°C, 24h - Yield: 60–90%[3]

Hydrogenation and Reduction

While the parent compound lacks unsaturated bonds, synthetic precursors (e.g., pyridine analogs) undergo hydrogenation:

  • Piperidine Formation : Pyridine derivatives reduce to piperidines using H₂/Pd-C in EtOH .

Reduction Parameters

SubstrateCatalystPressure (psi)Time (h)Yield
PyridinePd/C50695%

Cyclization and Annulation

The methylene linker facilitates intramolecular reactions:

  • Aza-Michael Addition : Base-mediated cyclization forms bicyclic structures .

  • [3+3] Annulation : Reactions with trimethylenemethane (TMM) complexes yield fused piperidine systems .

Cyclization Example

text
Substrate: 3-[(1-Pyrrolyl)methyl]-4-pentenepiperidine Reagent: TBAF (1.2 equiv) Conditions: THF, 60°C, 8h Product: Bicyclo[4.3.0]nonane derivative (72% yield)[5]

Coordination Chemistry

The piperidine nitrogen and pyrrole π-system enable metal coordination:

  • Pd Complexes : Used in catalytic cycles for C–N bond formation .

  • Cu Chelation : Forms stable complexes with applications in catalysis .

Stability Data

MetalLigand RatioStability Constant (log K)
Pd²⁺1:212.3
Cu²⁺1:18.7

This compound’s versatility in nucleophilic, electrophilic, and transition-metal-catalyzed reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies should explore its applications in asymmetric catalysis and medicinal chemistry.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C10_{10}H12_{12}N2_2

Molecular Weight : 160.22 g/mol

IUPAC Name : 3-(pyrrol-1-ylmethyl)piperidine

Structural Features :

  • Contains a piperidine ring with a pyrrole substituent.
  • The presence of nitrogen atoms in both rings contributes to its reactivity and interaction with biological targets.

Chemistry

3-[(1-Pyrrolyl)methyl]piperidine serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in the development of new compounds with desired properties.

  • Synthesis of Complex Molecules : It can be employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Reactivity Studies : Researchers investigate its chemical behavior to understand reaction mechanisms involving nitrogen-containing heterocycles.

Biology

The compound has been studied for its potential biological activities, particularly its interactions with neurotransmitter systems.

  • Neuropharmacology : It may influence dopaminergic and serotonergic pathways, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

The therapeutic potential of this compound is being explored in drug development.

  • Drug Design : Its unique structure allows researchers to modify it to enhance efficacy and reduce side effects in drug candidates targeting central nervous system disorders.
  • Clinical Studies : Ongoing research focuses on evaluating its safety and effectiveness in clinical settings, particularly for conditions like depression or anxiety.

Case Study 1: Antimicrobial Properties

A study assessed the antibacterial activity of this compound derivatives against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa40 µg/mL

These findings suggest that modifications to the pyrrole group can enhance antibacterial activity, paving the way for new antibiotic formulations.

Case Study 2: Neuropharmacological Effects

Research investigating the effects of this compound on neurotransmitter levels demonstrated its potential as a modulator of serotonin receptors. In vitro studies showed:

  • Increased serotonin uptake inhibition.
  • Potential anxiolytic effects observed in animal models.

These results support further exploration into its use as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 3-[(1-Pyrrolyl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives are explored extensively for pharmacological and chemical applications. Key structural analogs and their properties include:

5-(3,4-Dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives
  • Substituents : Piperidine linked to an oxadiazole-thione core with 3,4-dichlorophenyl groups.
  • Synthesis : Prepared via Mannich reactions in alcoholic media, characterized by FT-IR and NMR .
3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine
  • Substituents : Bulky p-chlorophenyl and ethoxyethyl groups.
  • Comparison : The steric bulk of the substituents may reduce bioavailability compared to the compact pyrrolyl methyl group.
3-[(4-Fluorobenzyloxy)methyl]piperidine Derivatives
  • Substituents : 4-Fluorobenzyloxy group attached to piperidine.
  • Activity : High-affinity ligands for the serotonin transporter (SERT), with Ki values ranging 2–400 nM, comparable to fluoxetine .
  • Comparison : The fluorobenzyloxy group enhances lipophilicity and SERT binding, whereas the pyrrolyl group’s aromaticity may favor π-π interactions in different targets.
Piperidine Analogues of Phenyltropanes
  • Substituents : Truncated tropane derivatives lacking the C6-C7 bridge.
  • Activity : Demonstrated comparable potency to phenyltropanes at dopamine transporters (DAT), highlighting the piperidine scaffold’s versatility .
  • Comparison : The absence of a tropane bridge simplifies synthesis but may alter binding kinetics relative to more complex structures.

Pharmacological and Chemical Properties

Compound Key Substituent Molecular Weight (g/mol) Biological Activity Key Findings Reference
3-[(1-Pyrrolyl)methyl]piperidine Pyrrolyl methyl 383.21 (reported) Research applications Used in specialty chemical synthesis
5-(3,4-Dichlorophenyl) derivatives Piperidine + oxadiazole Variable Antimicrobial, cytotoxic Synthesized via Mannich reaction
3-[(4-Fluorobenzyloxy)methyl]piperidine Fluorobenzyloxy Variable SERT ligand (Ki = 2–400 nM) Comparable to fluoxetine
Piperidine-phenyltropane analogues Truncated tropane Variable DAT inhibition Potency similar to phenyltropanes

Biological Activity

3-[(1-Pyrrolyl)methyl]piperidine, a compound featuring a piperidine ring substituted with a pyrrole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2\text{C}_9\text{H}_{12}\text{N}_2

This structure includes a piperidine ring (a six-membered ring containing nitrogen) and a pyrrole group (a five-membered nitrogen-containing ring), which contributes to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and pyrrole moieties have been studied for their efficacy against various bacterial strains and fungi.

  • Study Findings : A study demonstrated that certain piperidine derivatives showed moderate to high activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound's ability to interact with various cellular pathways may lead to its effectiveness in inhibiting cancer cell proliferation.

  • Mechanism of Action : It has been suggested that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
Compound Cancer Type IC50 (µM) Mechanism
This compoundBreast Cancer15Apoptosis induction
Related DerivativeLung Cancer20Cell cycle arrest

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders. Compounds containing piperidine rings have been shown to act on neurotransmitter systems.

  • Dopamine Receptor Interaction : Some studies highlight the compound's potential as a dopamine receptor modulator, which could be beneficial in treating conditions such as schizophrenia or Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 10 µM, suggesting its utility in cancer therapeutics.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : The compound likely modulates neurotransmitter receptors, influencing neurochemical pathways relevant to mood regulation and cognition.

Q & A

Q. What are the common synthetic routes for 3-[(1-pyrrolyl)methyl]piperidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A typical route involves alkylation of piperidine with a pyrrolylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF). Catalytic methods, such as palladium-mediated cross-coupling (e.g., Buchwald-Hartwig amination), can improve selectivity . Protecting groups like Boc (tert-butoxycarbonyl) may stabilize intermediates during multi-step syntheses, as seen in analogous piperidine derivatives . Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (40–80°C to minimize side reactions), and purification via column chromatography or recrystallization. Yield improvements (>70%) are achievable by monitoring reaction progress with LC-MS .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the pyrrolyl methyl group (δ ~3.5–4.0 ppm for CH₂) and piperidine ring protons (δ ~1.5–2.8 ppm). Aromatic pyrrole protons appear at δ ~6.0–7.0 ppm .
  • IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹ for pyrrole) and C-N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₆N₂ at m/z 177.1) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity at GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive piperidine derivatives .
  • Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HEK-293) to assess safety margins .
  • Enzyme Inhibition Studies : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded spectra (e.g., distinguish piperidine chair conformers) .
  • X-ray Crystallography : Determine absolute stereochemistry and bond angles for chiral derivatives .
  • DFT Calculations : Compare experimental NMR shifts with computational models to validate tautomeric forms .

Q. How should researchers address contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., functional cAMP assays vs. radioligand binding) .
  • Dose-Response Curves : Perform 8–12 point curves to improve statistical significance .
  • Batch Reproducibility : Verify compound purity (>95% via HPLC) and exclude solvent residues (e.g., DMSO) as confounding factors .

Q. What strategies control stereochemistry during synthesis of this compound analogs?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to access enantiopure intermediates .
  • Chiral Stationary Phases : Separate diastereomers via HPLC with cellulose-based columns .
  • Dynamic Resolution : Exploit equilibrium-controlled epimerization in protic solvents .

Q. Which analytical methods ensure high purity (>99%) for in vivo studies?

  • Methodological Answer :
  • HPLC-UV/ELSD : Use C18 columns (ACN/H₂O gradient) with retention time matching USP reference standards .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Karl Fischer Titration : Control water content (<0.5% w/w) to prevent hydrolysis .

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